molecular formula C19H18N2O2S B2610004 N-(6-methoxyquinolin-8-yl)-3-(phenylthio)propanamide CAS No. 1207007-96-2

N-(6-methoxyquinolin-8-yl)-3-(phenylthio)propanamide

Cat. No.: B2610004
CAS No.: 1207007-96-2
M. Wt: 338.43
InChI Key: MCBPDSASBJSFJZ-UHFFFAOYSA-N
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Description

N-(6-methoxyquinolin-8-yl)-3-(phenylthio)propanamide, also known as MQPA, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. MQPA is a member of the quinoline family of compounds and has been found to exhibit a range of biological activities.

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the synthesis of halogenated hydrocarbon aminations, leading to compounds with potential biological activity. For instance, the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide illustrates the intricate process of combining quinoline derivatives with other functional groups, confirmed through elemental analysis, IR, 1H NMR, MS, and X-ray diffraction. These methodologies underscore the complexity and precision required in chemical synthesis, relevant to studying N-(6-methoxyquinolin-8-yl)-3-(phenylthio)propanamide (Bai et al., 2012).

Biological Activity

Several studies focus on the biological activity of quinoline derivatives, highlighting their potential in drug discovery and development. For example, methoxy-substituted 3-formyl-2-phenylindoles have been investigated for their role in inhibiting tubulin polymerization, a critical process in cancer cell division, demonstrating the potential of quinoline derivatives in anticancer therapy (Gastpar et al., 1998). Additionally, the design, synthesis, and preclinical evaluation of new 5,6- (or 6,7-) disubstituted-2-(fluorophenyl)quinolin-4-one derivatives as potent antitumor agents highlight the versatility and efficacy of quinoline compounds in addressing various cancer types, emphasizing their significance in medicinal chemistry (Li-Chen Chou et al., 2010).

Antimicrobial and Antituberculosis Activity

Research on quinoline derivatives extends to antimicrobial and antituberculosis applications, where novel compounds exhibit significant activity against various microbial strains. The synthesis and antimicrobial activities of new quinoline derivatives carrying a 1,2,3-triazole moiety, for instance, reveal the compound's effectiveness against pathogenic bacterial and fungal strains, underscoring the therapeutic potential of quinoline derivatives in treating infectious diseases (Thomas et al., 2010).

Properties

IUPAC Name

N-(6-methoxyquinolin-8-yl)-3-phenylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-23-15-12-14-6-5-10-20-19(14)17(13-15)21-18(22)9-11-24-16-7-3-2-4-8-16/h2-8,10,12-13H,9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBPDSASBJSFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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